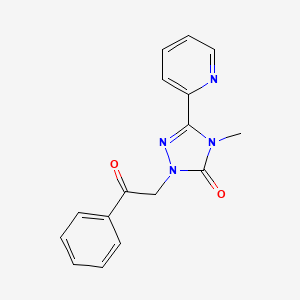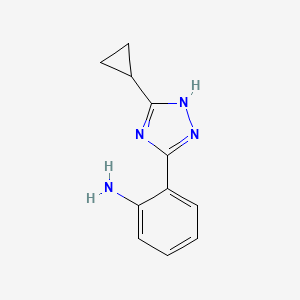
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline” is a chemical compound with the molecular formula C11H12N4 . It has a molecular weight of 200.24 . The compound is stored at 4°C and protected from light .
It is stored at 4°C and needs to be protected from light . More detailed physical and chemical properties are not available in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
The triazole ring is a common motif in pharmaceuticals due to its mimicry of the peptide bond, stability, and ability to engage in hydrogen bonding. Compounds like “2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline” have been explored for their potential as therapeutic agents. They have been found to exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticonvulsant properties .
Organic Synthesis
In organic chemistry, triazole derivatives serve as versatile intermediates. They can act as ligands in coordination chemistry or as scaffolds for the construction of more complex molecules. Their stability under various conditions makes them suitable for use in multi-step synthetic procedures .
Polymer Chemistry
The triazole unit’s robustness is advantageous in polymer chemistry, where it can contribute to the thermal and chemical resistance of materials. Polymers incorporating triazole rings can be used in high-performance applications, such as aerospace and electronics .
Supramolecular Chemistry
Triazoles can participate in non-covalent interactions, which are essential in supramolecular chemistry. They can form host-guest complexes and are used in the design of molecular recognition systems, sensors, and self-assembling materials .
Bioconjugation
The bioorthogonality of the triazole ring makes it ideal for bioconjugation techniques. It allows for the attachment of probes or drugs to biomolecules without interfering with natural biological processes, which is crucial in the development of targeted therapies .
Chemical Biology
In chemical biology, triazole derivatives are used to probe biological systems. They can act as inhibitors or activators of enzymes, help in the study of biochemical pathways, and serve as tools for understanding cell function .
Fluorescent Imaging
Due to their electronic properties, triazoles can be part of fluorescent dyes and imaging agents. This application is significant in medical diagnostics and research, where visualization of biological processes at the molecular level is required .
Materials Science
The incorporation of triazole rings into materials can enhance their properties. They can improve the durability, conductivity, and overall performance of materials used in various industries, including construction, electronics, and textiles .
Eigenschaften
IUPAC Name |
2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6,12H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDQJALYMDZXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


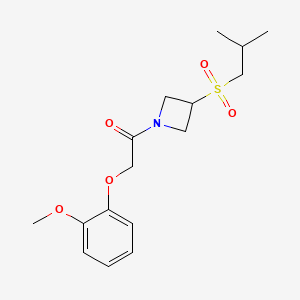
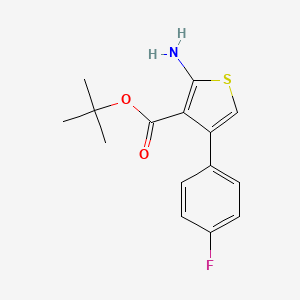

![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2940599.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2940600.png)
![7-methoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2940603.png)
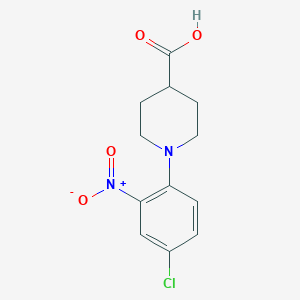
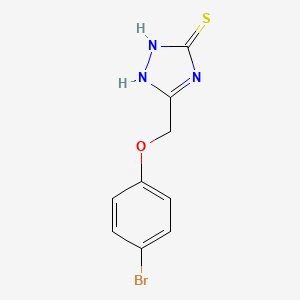
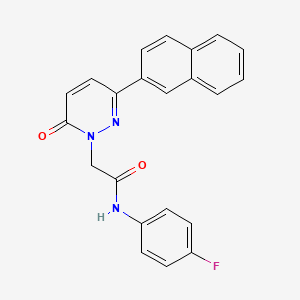
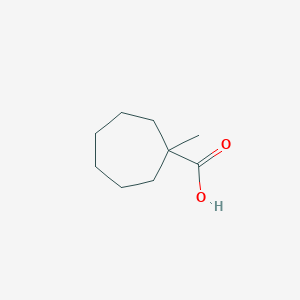

![(5-Methylpyrazin-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2940612.png)
